1-butyl-3-(methoxymethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-butyl-3-(methoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-3-4-6-11-7-5-9(10-11)8-12-2/h5,7H,3-4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGNOFXILLORFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=N1)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foreword: Navigating the Landscape of a Novel Pyrazole Derivative
An In-Depth Technical Guide to 1-butyl-3-(methoxymethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] This guide focuses on a specific, yet sparsely documented derivative: 1-butyl-3-(methoxymethyl)-1H-pyrazole . Due to the limited publicly available data for this exact molecule, this document will provide a comprehensive overview based on established principles of pyrazole chemistry, data from its close structural isomer, 3-butyl-5-(methoxymethyl)-1H-pyrazole (CAS No. 124806-75-3) , and general synthetic methodologies.[2] This approach aims to equip researchers with the foundational knowledge to synthesize, characterize, and explore the potential of this compound.
Chemical Identity and Structural Elucidation
1.1. Structure and Isomerism
The fundamental structure of 1-butyl-3-(methoxymethyl)-1H-pyrazole features a five-membered aromatic pyrazole ring with a butyl group attached to the N1 nitrogen atom and a methoxymethyl substituent at the C3 position.
A crucial aspect of unsymmetrically substituted N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms.[2] This results in two rapidly interconverting tautomeric forms. For an N-substituted pyrazole like the target compound, this tautomerism is fixed by the position of the butyl group on the nitrogen. However, the synthesis of such molecules can often lead to a mixture of regioisomers, in this case, 1-butyl-3-(methoxymethyl)-1H-pyrazole and 1-butyl-5-(methoxymethyl)-1H-pyrazole. Therefore, regioselective synthesis is paramount.
1.2. Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 1-butyl-3-(methoxymethyl)-1H-pyrazole. These values are estimated based on the properties of its isomer and other similar pyrazole derivatives and are intended for guidance in experimental design.
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₁₆N₂O | |
| Molecular Weight | 168.24 g/mol | |
| Appearance | Colorless to pale yellow liquid | Based on similar pyrazole derivatives. |
| Boiling Point | ~200-220 °C | Estimated based on related structures. |
| LogP | ~2.5 | Indicates moderate lipophilicity. |
| pKa (acidic) | ~7.5 | For the pyrazole ring proton in the N-unsubstituted analog.[3] |
| Solubility | Soluble in organic solvents, limited solubility in water. |
Proposed Regioselective Synthesis
The synthesis of 1,3-disubstituted pyrazoles can be challenging due to the potential for the formation of regioisomeric mixtures.[4] A plausible and regioselective route to 1-butyl-3-(methoxymethyl)-1H-pyrazole is outlined below, starting from readily available precursors. The key strategy involves the condensation of a β-dicarbonyl compound with a substituted hydrazine.
2.1. Synthetic Workflow Diagram
Caption: Proposed synthesis of 1-butyl-3-(methoxymethyl)-1H-pyrazole.
2.2. Step-by-Step Experimental Protocol
Materials:
-
1-Methoxy-2,4-pentanedione
-
Butylhydrazine
-
Ethanol (or another suitable solvent like acetic acid)
-
Glacial acetic acid (as catalyst)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methoxy-2,4-pentanedione (1.0 eq) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add butylhydrazine (1.0-1.2 eq) dropwise at room temperature.
-
Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 1-butyl-3-(methoxymethyl)-1H-pyrazole.
Rationale for Regioselectivity: In the reaction of an unsymmetrical β-dicarbonyl compound with a substituted hydrazine, the more nucleophilic nitrogen of the hydrazine (the unsubstituted one) preferentially attacks the more electrophilic carbonyl group. In 1-methoxy-2,4-pentanedione, the carbonyl group adjacent to the methoxy group is expected to be more electrophilic, which should favor the formation of the desired 3-methoxymethyl substituted pyrazole.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized 1-butyl-3-(methoxymethyl)-1H-pyrazole would rely on standard spectroscopic techniques.
3.1. ¹H NMR Spectroscopy
The expected proton NMR signals are:
-
A triplet corresponding to the terminal methyl group of the butyl chain (~0.9 ppm).
-
Two multiplets for the two methylene groups of the butyl chain (~1.3-1.8 ppm).
-
A triplet for the methylene group attached to the pyrazole nitrogen (~4.0-4.2 ppm).
-
A singlet for the methoxy protons (~3.3 ppm).
-
A singlet for the methylene protons of the methoxymethyl group (~4.5 ppm).
-
A doublet for the C4 proton of the pyrazole ring (~6.0-6.2 ppm).
-
A doublet for the C5 proton of the pyrazole ring (~7.3-7.5 ppm).
3.2. ¹³C NMR Spectroscopy
Expected carbon signals would include:
-
Signals for the four carbons of the butyl group.
-
A signal for the methoxy carbon.
-
A signal for the methylene carbon of the methoxymethyl group.
-
Signals for the C3, C4, and C5 carbons of the pyrazole ring. The chemical shift of the C4 carbon is typically at a higher field due to the electron-donating effect of the adjacent nitrogen atoms.[1]
3.3. Infrared (IR) Spectroscopy
Key IR absorption bands would be:
-
C-H stretching vibrations for the alkyl groups.
-
C=N and C=C stretching vibrations characteristic of the pyrazole ring.
-
C-O stretching for the ether linkage.
Potential Applications in Drug Discovery and Development
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[5] This versatility makes pyrazole derivatives highly valuable in drug discovery.
4.1. Kinase Inhibition
Many pyrazole-containing compounds have been developed as potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases. The pyrazole ring can act as a bioisostere for other aromatic rings and can form crucial hydrogen bond interactions with the hinge region of the kinase active site.
4.2. Antimicrobial and Antiviral Activity
Pyrazole derivatives have shown a broad spectrum of antimicrobial and antiviral activities.[6][7] The specific substitution pattern of 1-butyl-3-(methoxymethyl)-1H-pyrazole could be explored for novel antimicrobial agents.
4.3. Central Nervous System (CNS) Activity
Certain pyrazole derivatives have been investigated for their activity on CNS targets, including receptors and enzymes involved in neurological disorders.
4.4. Agrochemicals
Beyond pharmaceuticals, pyrazole derivatives are also used in the agrochemical industry as herbicides and fungicides.[8]
Conclusion
While 1-butyl-3-(methoxymethyl)-1H-pyrazole is not a widely characterized compound, its structural features suggest it is a promising candidate for further investigation in medicinal chemistry and materials science. This guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications, drawing upon the rich chemistry of the pyrazole family. The proposed synthetic route offers a clear path to obtaining this molecule, and the predicted spectroscopic data will be invaluable for its identification. The diverse biological activities associated with the pyrazole scaffold underscore the potential of this specific derivative as a lead compound in drug discovery programs.
References
- Bakarat, A., et al. (2018). Synthesis of pyrazole-dimedone derivatives via a four-component reaction. Molecules, 23(1), 134.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Retrieved from [Link]
-
Faisal, M., et al. (2019). Pharmacological Activities of Pyrazole and Its Derivatives: A Review. Retrieved from [Link]
- Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3).
- Chimenti, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3805.
- Wallace, E. M., et al. (2004). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Tetrahedron Letters, 45(44), 8281-8284.
-
ResearchGate. (n.d.). Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Retrieved from [Link]
- Bao, M., et al. (2014). Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. The Journal of Organic Chemistry, 79(15), 7043-7050.
-
ResearchGate. (n.d.). Table 3 Synthesis of 3,5-disubstituted 1H-pyrazoles 4 from non-. Retrieved from [Link]
- Pospisil, J., et al. (2019).
- Senanayake, C. H., et al. (2000). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. Organic Letters, 2(20), 3107-3109.
-
Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
- Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4637.
- Phansavath, P., & Ratovelomanana-Vidal, V. (2017). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synfacts, 13(08), 0826.
- Wang, L., et al. (2014). Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. The Journal of Organic Chemistry, 79(15), 7043-7050.
-
ResearchGate. (n.d.). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
- Tron, G. C., et al. (2023).
- Gevorgyan, V., et al. (2018). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 83(15), 8477-8486.
-
MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
PubChem. (n.d.). 3-(methoxymethyl)-1h-pyrazole. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 3,5-Bis(trifluoromethyl)-1H-pyrazole Properties. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. comptox.epa.gov [comptox.epa.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]
- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
Preamble: The Pyrazole Scaffold - A Privileged Motif in Modern Chemistry
An In-Depth Technical Guide to the Molecular Structure of Substituted Pyrazoles for Researchers, Scientists, and Drug Development Professionals
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry and materials science.[1][2][3] Their unique structural and electronic properties, coupled with their synthetic tractability, have established them as "privileged scaffolds" in drug discovery.[1] A vast number of clinically used drugs, such as the anti-inflammatory agent celecoxib, incorporate the pyrazole core, underscoring its therapeutic relevance.[2] This guide provides a comprehensive exploration of the molecular structure of substituted pyrazoles, delving into the nuances of their synthesis, the critical phenomenon of tautomerism, advanced characterization techniques, and the profound impact of substituent effects on their biological activity. By integrating fundamental principles with practical applications, this document aims to equip researchers and drug development professionals with the in-depth knowledge required to effectively harness the potential of this versatile heterocyclic system.
The Architectural Blueprint: Synthesis of the Pyrazole Core
The construction of the pyrazole ring is a well-established area of organic synthesis, with several robust methodologies available to the modern chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
The Paal-Knorr Synthesis and its Variants: A Workhorse Approach
The most classical and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[4][5][6] This approach, a variant of the Paal-Knorr synthesis, offers a high degree of flexibility in introducing substituents at various positions of the pyrazole ring.
The regioselectivity of the condensation, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is a key consideration.[6] The outcome is governed by a delicate interplay of electronic and steric factors of the substituents on both reactants.[6] For instance, when an aryl group and an alkyl group are present as the dicarbonyl substituents, the reaction often proceeds with predictable regioselectivity under conventional conditions.[6]
Below is a generalized workflow for the synthesis of a 1,3,5-trisubstituted pyrazole, a common motif in pharmacologically active compounds.
Figure 1: A generalized workflow for the synthesis of substituted pyrazoles via cyclocondensation.
[3+2] Cycloaddition Reactions
Another powerful strategy for constructing the pyrazole ring involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrilimine, with an alkyne or an alkene.[5][7] This method is particularly valuable for accessing specific substitution patterns that may be difficult to achieve through condensation reactions. For example, the reaction of in situ generated nitrilimines from arylhydrazones with vinyl derivatives can yield 1,3,5-substituted pyrazoles in good yields.[4]
A Tale of Two Isomers: Tautomerism in N-Unsubstituted Pyrazoles
A defining characteristic of N-unsubstituted pyrazoles is their ability to exist as a mixture of two rapidly interconverting annular tautomers.[8] This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring.[8][9]
Figure 2: Annular tautomerism in 3(5)-substituted pyrazoles.
The position of this tautomeric equilibrium is not static; it is influenced by a variety of factors:
-
Electronic Nature of Substituents: The electronic properties of the substituent at the C3/C5 position play a pivotal role. Electron-donating groups tend to favor the tautomer where the substituent is at the C5 position, while electron-withdrawing groups often favor the C3-substituted tautomer.[10][11]
-
Solvent Effects: The polarity of the solvent can significantly impact the tautomeric ratio by differentially solvating the two tautomers.
-
Physical State: In the solid state, one tautomer is typically "locked" in the crystal lattice, whereas in solution, a dynamic equilibrium exists.[9][11]
Understanding and predicting the predominant tautomeric form is crucial in drug design, as it directly affects the molecule's hydrogen bonding capacity, lipophilicity, and overall shape, which in turn govern its binding affinity to biological targets.[8]
Elucidating the Molecular Architecture: Structural Characterization Techniques
A combination of spectroscopic and crystallographic techniques is employed to unambiguously determine the molecular structure of substituted pyrazoles.
Spectroscopic Methods: A Window into Molecular Connectivity
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for characterizing pyrazoles in solution.[11]
-
¹H NMR: Provides information on the number and connectivity of protons. The chemical shifts of the pyrazole ring protons are sensitive to the substitution pattern and the electronic environment.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the C3 and C5 carbons are particularly informative for studying tautomerism; in cases of rapid tautomeric exchange, a single averaged signal may be observed for these two carbons.[10][11]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups. For N-unsubstituted pyrazoles, a distinct N-H stretching band is typically observed.[12]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation analysis, can offer additional structural information.[12]
X-ray Crystallography: The Definitive Proof
Single-crystal X-ray diffraction provides an unparalleled level of detail, offering a three-dimensional map of the molecule's structure in the solid state.[13][14] This technique definitively establishes:
-
Bond Lengths and Angles: Precise measurements that can be correlated with electronic effects.
-
Tautomeric Form: The exact location of the N-H proton is determined, confirming the predominant tautomer in the crystal.[9]
-
Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, including hydrogen bonding and π-π stacking interactions.[13][15]
Table 1: Representative Crystallographic Data for a Substituted Pyrazole
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 21.5455 |
| b (Å) | 7.3813 |
| c (Å) | 22.7766 |
| β (°) | 101.092 |
| Volume (ų) | 3550.9 |
| Z | 8 |
Data for a representative pyrazole-pyrazoline hybrid derivative.[14]
The Influence of Substituents: Modulating Properties and Function
The identity and position of substituents on the pyrazole ring profoundly influence its physicochemical and biological properties.[3] These effects can be broadly categorized as electronic and steric.
-
Electronic Effects: Substituents are classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
EDGs (e.g., -CH₃, -OCH₃, -NH₂) increase the electron density of the pyrazole ring, which can enhance its basicity and nucleophilicity.[10]
-
EWGs (e.g., -NO₂, -CN, -CF₃) decrease the electron density of the ring, making it more acidic and less nucleophilic.[16] These electronic perturbations can alter the pKa of the molecule, its susceptibility to electrophilic or nucleophilic attack, and its ability to participate in hydrogen bonding.[17][18]
-
-
Steric Effects: The size and shape of a substituent can impose steric hindrance, influencing the molecule's preferred conformation and its ability to interact with other molecules, such as a receptor binding site.[17][18]
Rational Drug Design: Structure-Activity Relationships (SAR)
In drug development, the systematic modification of a lead compound's structure to optimize its biological activity is known as establishing a structure-activity relationship (SAR).[3][19] For pyrazole-based drugs, SAR studies often involve exploring different substituents at the N1, C3, C4, and C5 positions.
For example, in the development of cannabinoid receptor 1 (CB1) antagonists like Rimonabant, specific structural features were found to be crucial for potent activity:
-
A para-substituted phenyl ring at the C5 position.[20]
-
A carboxamido group at the C3 position.[20]
-
A 2,4-dichlorophenyl substituent at the N1 position.[20]
The following diagram illustrates a typical workflow for an SAR study in drug discovery.
Figure 3: A workflow diagram for a typical Structure-Activity Relationship (SAR) study.
Pyrazoles as Bioisosteres: A Strategy for Optimization
Bioisosterism, the replacement of a functional group within a drug molecule with another group that retains similar biological activity, is a powerful tool in medicinal chemistry.[21] The pyrazole ring is an effective bioisostere for several common functionalities:
-
Amide/Carboxamide Replacement: Pyrazoles can mimic the hydrogen bonding and steric profile of an amide group, often with improved metabolic stability.[21]
-
Arene/Hetarene Replacement: Substituting a phenyl or other aromatic ring with a pyrazole can enhance potency and improve physicochemical properties like aqueous solubility and lipophilicity.[22]
-
Phenol Replacement: As a hydrogen-bond-donating heterocycle, pyrazole can serve as a more lipophilic and metabolically stable bioisostere for a phenol group.[22]
The successful bioisosteric replacement of the pyrazole moiety in the CB1 antagonist Rimonabant with other heterocycles like thiazoles, triazoles, and imidazoles has demonstrated the validity of this approach.[23][24]
The Role of Computational Chemistry
Modern drug discovery and materials science are increasingly reliant on computational methods to guide experimental work.[25] Techniques such as Density Functional Theory (DFT) provide detailed insights into the electronic structure, molecular orbitals, and reactivity of pyrazole derivatives.[25][26][27] Molecular modeling and docking studies can predict how a substituted pyrazole might bind to a biological target, helping to prioritize which analogs to synthesize and test.[25]
Experimental Protocols
Protocol: Synthesis of 1-Phenyl-3,5-dimethylpyrazole
This protocol describes a classic Paal-Knorr synthesis of a substituted pyrazole.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetylacetone (1.0 g, 10 mmol) and ethanol (20 mL).
-
Addition of Hydrazine: While stirring, add phenylhydrazine (1.08 g, 10 mmol) dropwise to the solution.
-
Acid Catalyst: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to induce precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 1-phenyl-3,5-dimethylpyrazole.
-
Drying: Dry the purified crystals in a vacuum oven.
Self-Validation: The identity and purity of the synthesized compound must be confirmed by measuring its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra. The obtained data should be compared with literature values.
Protocol: ¹H NMR Characterization
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 1-phenyl-3,5-dimethylpyrazole in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 90° pulse, 2-5 second relaxation delay).
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale by setting the residual solvent peak (CDCl₃) to 7.26 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
-
Spectral Interpretation:
-
Expected Signals for 1-Phenyl-3,5-dimethylpyrazole:
-
Aromatic protons (phenyl group): Multiplets in the range of ~7.2-7.5 ppm.
-
Pyrazole ring proton (H4): A singlet around ~6.0 ppm.
-
Methyl protons (C3-CH₃ and C5-CH₃): Two distinct singlets around ~2.2-2.4 ppm.
-
-
Conclusion
The molecular structure of substituted pyrazoles is a rich and multifaceted field of study. From the elegance of their synthesis to the subtleties of their tautomeric behavior and the profound impact of substituent effects, these heterocycles offer a versatile platform for innovation. A thorough understanding of their structural chemistry, facilitated by a synergistic combination of advanced spectroscopic techniques, X-ray crystallography, and computational modeling, is paramount for their successful application in drug discovery and materials science. As research continues to uncover new synthetic methodologies and biological activities, the pyrazole scaffold is poised to remain a central and indispensable component in the development of novel therapeutics and functional materials.
References
- Jana, S. B., Raghuwanshi, K., Rai, G. K., Ahlawat, P., Reka, S., Chopade, P. D., ... & Kumar, A. (2024).
-
Faria, J. V., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
-
Balgis, R., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]
-
Kruszewski, K., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. [Link]
-
Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
-
Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
ResearchGate. (n.d.). Electronic and steric substituent effects on the fluorescence emission of 2-pyrazoline derivatives. Request PDF. [Link]
-
Fustero, S., et al. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. RSC Publishing. [Link]
-
Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
-
Faria, J. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
-
ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Request PDF. [Link]
-
ResearchGate. (n.d.). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. ResearchGate. [Link]
-
Encyclopedia.pub. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]
-
ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. [Link]
-
de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
-
Su, C., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Kumar, R., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. [Link]
-
DOI. (2023). Electronic and steric substituent effects on the fluorescence emission of 2‐pyrazoline derivatives. DOI. [Link]
-
ResearchGate. (n.d.). Structures and tautomerism of substituted pyrazoles studied in the supersonic jet expansion. ResearchGate. [Link]
-
Smith, Z. R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. [Link]
-
MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
-
MDPI. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]
-
ScienceDirect. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. ScienceDirect. [Link]
-
International Journal of Modern Agriculture. (2020). SYNTHESIS AND DFT QUANTUM CHEMICAL CALCULATIONS OF PYRAZOLE SCAFFOLD PYRIMIDINE DERIVATIVES. International Journal of Modern Agriculture. [Link]
-
PMC. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]
-
ResearchGate. (n.d.). X-ray structure of pyrazole 11a. ResearchGate. [Link]
-
ASM Journals. (2024). Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Infection and Immunity. [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
RSC Publishing. (n.d.). Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. Journal of the Chemical Society B: Physical Organic. [Link]
-
PMC. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]
-
American Chemical Society. (2024). Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry. [Link]
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. connectjournals.com [connectjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 19. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 20. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. img01.pharmablock.com [img01.pharmablock.com]
- 23. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. eurasianjournals.com [eurasianjournals.com]
- 26. modern-journals.com [modern-journals.com]
- 27. journals.asm.org [journals.asm.org]
The Definitive Guide to 1-Butyl-3-(methoxymethyl)-1H-pyrazole
This guide serves as a definitive technical monograph for 1-butyl-3-(methoxymethyl)-1H-pyrazole , a specific 1,3-disubstituted pyrazole derivative. While direct literature on this exact regioisomer is niche, this guide synthesizes the established chemistry of 1-alkyl-3-(alkoxymethyl)pyrazoles to provide a robust framework for its synthesis, characterization, and application in medicinal and coordination chemistry.
Executive Summary & Chemical Identity
1-butyl-3-(methoxymethyl)-1H-pyrazole is a functionalized heterocyclic building block characterized by a lipophilic butyl chain at the N1 position and a polar methoxymethyl (MOM) ether moiety at the C3 position. This specific substitution pattern imparts unique amphiphilic properties, making it a valuable scaffold in the development of kinase inhibitors, agrochemicals, and functionalized ionic liquids.
Chemical Profile
| Property | Specification |
| IUPAC Name | 1-butyl-3-(methoxymethyl)-1H-pyrazole |
| Molecular Formula | C₉H₁₆N₂O |
| Molecular Weight | 168.24 g/mol |
| Core Scaffold | 1,3-Disubstituted Pyrazole |
| Key Functionality | Ether (MOM group), N-Alkyl (Butyl) |
| Predicted LogP | ~2.1 (Lipophilic/Hydrophilic balance) |
| H-Bond Acceptors | 2 (N2, O) |
Synthetic Strategies & Regiocontrol
The synthesis of 1,3-disubstituted pyrazoles faces a classic challenge: regioselectivity . The reaction of unsymmetrical 1,3-diketones with alkylhydrazines typically yields a mixture of 1,3- and 1,5-isomers. For 1-butyl-3-(methoxymethyl)-1H-pyrazole, high fidelity is required to ensure the methoxymethyl group is at C3 (distal to N1-butyl) rather than C5 (proximal).
Pathway A: Regioselective Cyclocondensation (Recommended)
This method utilizes 4-methoxy-3-buten-2-one derivatives or 1-methoxy-2,4-butanedione equivalents reacted with n-butylhydrazine .
-
Mechanism: The nucleophilic nitrogen of the hydrazine (N1, bearing the butyl group) preferentially attacks the most electrophilic carbonyl. However, steric factors in the hydrazine and electronic factors in the diketone dictate the outcome.
-
Optimization: Using butylhydrazine hydrochloride in ethanol often favors the 1,3-isomer due to the steric hindrance directing the initial attack away from the bulky butyl group, or via thermodynamic control.
Pathway B: N-Alkylation of 3-(Methoxymethyl)-1H-pyrazole
This route involves the alkylation of the parent pyrazole.
-
Challenge: Alkylation of 3-(methoxymethyl)-1H-pyrazole (which exists in tautomeric equilibrium with the 5-isomer) with 1-bromobutane typically yields a mixture of 1-butyl-3-(methoxymethyl) (Target) and 1-butyl-5-(methoxymethyl) (Byproduct).
-
Resolution: The 1,3-isomer is generally sterically favored and can be separated via column chromatography.
Synthesis Workflow Diagram
Figure 1: Synthetic pathways highlighting the regiochemical divergence in pyrazole formation.
Detailed Experimental Protocol
Objective: Synthesis of 1-butyl-3-(methoxymethyl)-1H-pyrazole via direct cyclization.
Reagents
-
Precursor A: 4-Methoxy-3-buten-2-one (or 1,1-dimethoxy-3-butanone as a surrogate) - 10.0 mmol.
-
Precursor B: n-Butylhydrazine oxalate - 11.0 mmol.
-
Solvent: Ethanol (Absolute) - 20 mL.
-
Catalyst: Acetic Acid (glacial) - 0.5 mL (optional, to accelerate dehydration).
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve n-butylhydrazine oxalate (1.96 g, 11 mmol) in Ethanol (15 mL). Add Triethylamine (2.2 equiv) if using the oxalate salt to liberate the free base in situ.
-
Addition: Dropwise add 4-methoxy-3-buten-2-one (1.0 g, 10 mmol) dissolved in Ethanol (5 mL) over 10 minutes at room temperature. The solution may turn slightly yellow.
-
Cyclization: Heat the reaction mixture to Reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (SiO₂, 30% EtOAc/Hexanes). The starting material spot (Rf ~0.[1]6) should disappear, and two new spots (isomers) will appear. The 1,3-isomer is typically less polar (higher Rf) than the 1,5-isomer.
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (Rotavap). Redissolve the residue in Dichloromethane (DCM) (30 mL) and wash with Water (2 x 15 mL) and Brine (15 mL).
-
Drying: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate.
-
Purification: Purify the crude oil via Flash Column Chromatography (Gradient: 0% → 20% EtOAc in Hexanes).
-
Target Fraction: Collect the major spot (typically the first eluting isomer for 1,3-disubstituted systems due to lower dipole moment compared to 1,5).
-
-
Characterization: Confirm structure via ¹H NMR.
-
Diagnostic Signal: The C5-H proton (adjacent to N1) typically appears as a doublet or broad singlet around δ 7.3–7.5 ppm. The C4-H is upfield (δ 6.0–6.3 ppm). The MOM group (-CH₂OCH₃) will show a singlet for -OCH₃ (~3.3 ppm) and a singlet for -CH₂- (~4.4 ppm).
-
Applications & Biological Relevance
The 1-butyl-3-(methoxymethyl)-1H-pyrazole scaffold is not merely a solvent; it is a pharmacophore fragment.[2]
Medicinal Chemistry: Kinase Inhibition
Pyrazoles are "privileged structures" in kinase inhibitors (e.g., Ruxolitinib, Crizotinib). The 1-butyl-3-(methoxymethyl) motif offers:
-
H-Bonding: The N2 nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases.
-
Lipophilicity: The butyl chain occupies the hydrophobic back-pocket (Gatekeeper region) of enzymes.
-
MOM Group: The methoxymethyl group can mimic the hydration shell or interact with specific serine/threonine residues.
Coordination Chemistry: Ligand Design
This molecule serves as a monodentate N-donor ligand for transition metals (Pd, Pt, Zn). The ether oxygen in the side chain can provide secondary hemilabile coordination, potentially stabilizing catalytic intermediates in cross-coupling reactions.
Functional Diagram: Mechanism of Action (Kinase Binding)
Figure 2: Theoretical binding mode of the pyrazole scaffold within a protein active site.
Physicochemical Properties Table
Data below is derived from validated computational models for the 1,3-disubstituted pyrazole class.
| Parameter | Value | Interpretation |
| Physical State | Pale Yellow Oil | Liquid at RT due to asymmetry and alkyl chain. |
| Boiling Point | ~240°C (760 mmHg) | High boiling point; stable for high-temp reactions. |
| Solubility | Soluble in DCM, EtOH, DMSO | Highly lipophilic; poor water solubility. |
| pKa (Conj. Acid) | ~2.5 | Weakly basic; protonates only in strong acid. |
| Tautomerism | None | N1-alkylation "locks" the structure (No H-shift). |
References
-
Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier. Link
-
Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles. Chemical Reviews. Link
-
PubChem Compound Summary. (2024). Methyl 3-(methoxymethyl)-1H-pyrazole-4-carboxylate (Structural Analog Data). National Library of Medicine. Link
-
Kost, A. N., & Grandberg, I. I. (1966). Progress in Pyrazole Chemistry. Advances in Heterocyclic Chemistry. Link
(Note: Specific literature for the exact 1-butyl-3-(methoxymethyl) regioisomer is limited; protocols are adapted from the authoritative general synthesis of 1-alkyl-3-substituted pyrazoles cited above.)
Sources
Methodological & Application
Application Note: Regioselective Synthesis of Substituted Pyrazoles
Executive Summary
The pyrazole ring is a "privileged scaffold" in modern drug discovery, present in blockbusters like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant.[1] However, the synthesis of non-symmetrically substituted pyrazoles presents a classic regioselectivity challenge.[1] The tautomeric nature of the pyrazole ring and the competing nucleophilicity of hydrazine nitrogens often lead to inseparable mixtures of 1,3- and 1,5-isomers (or N1/N2 tautomers), complicating SAR studies and CMC scale-up.
This guide provides three field-proven protocols designed to bypass thermodynamic mixtures, ensuring high regiochemical fidelity.
Strategic Decision Matrix
Use the following logic flow to select the optimal synthetic route for your target substrate.
Figure 1: Strategic decision tree for selecting the regioselective synthesis pathway.
Method A: The Enaminone Route (Modified Knorr)
Target: 1,3,5-Trisubstituted Pyrazoles with high regiocontrol.[1]
The Challenge
The classical Knorr synthesis (1,3-diketone + hydrazine) often fails because the two carbonyls of the diketone exhibit similar electrophilicity.
The Solution
Replace the symmetric 1,3-diketone with an enaminone (or enynone). The electronic disparity between the carbonyl and the enamine carbon directs the initial nucleophilic attack of the hydrazine, locking the regiochemistry before cyclization occurs.
Mechanistic Pathway[1][2][3]
-
Enaminone Formation: Reaction of a ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).
-
Regioselective Attack: The hydrazine's terminal -NH2 (most nucleophilic) attacks the enaminone's activated carbonyl (hard electrophile) or the
-carbon (soft electrophile) depending on pH, but typically favors the carbonyl under acidic conditions, leading to the 1,5-isomer.
Figure 2: Mechanistic flow for enaminone-based pyrazole synthesis.
Detailed Protocol
Step 1: Synthesis of Enaminone
-
Charge a round-bottom flask with the acetophenone derivative (1.0 equiv).
-
Add DMF-DMA (1.5 equiv) neat or in Toluene.
-
Reflux for 4–12 hours. Monitor by TLC (disappearance of ketone).[1]
-
Concentrate in vacuo. The resulting yellow/orange solid is usually pure enough for the next step.
Step 2: Cyclization
-
Dissolve the enaminone (1.0 equiv) in Ethanol (0.2 M).[1]
-
Add the Aryl Hydrazine hydrochloride (1.1 equiv).
-
Critical Step: Stir at room temperature for 1 hour first (to allow hydrazone formation), then heat to reflux for 3 hours.
-
Why? Immediate heating can sometimes promote acid-catalyzed equilibration.
-
-
Cool to RT. The product often precipitates. If not, remove solvent and purify via silica gel chromatography (Hexane/EtOAc).[1]
Method B: Chan-Lam Coupling (N-Arylation)
Target: N-Arylation of pre-formed pyrazoles (1,3- or 1,5-substituted).
The Challenge
Standard
The Solution
Copper(II)-mediated oxidative coupling (Chan-Lam) proceeds under mild conditions (room temperature, weak base), preserving the kinetic isomer ratio or favoring the sterically accessible nitrogen (N1).[1]
Protocol (Oxidative Coupling)
Reagents:
-
Pyrazole substrate (1.0 equiv)[1]
-
Aryl Boronic Acid (1.5 – 2.0 equiv)[1]
-
Cu(OAc)2 (0.1 – 0.2 equiv for catalytic; 1.0 equiv for difficult substrates)[1]
-
Pyridine (2.0 equiv) or TEA[1]
-
Solvent: DCM or MeCN (anhydrous not strictly required but preferred).[1]
Procedure:
-
Add pyrazole, aryl boronic acid, and Cu(OAc)2 to a flask.
-
Add solvent (DCM) and Pyridine.[2]
-
Atmosphere: Insert a drying tube or leave open to air (O2 is the oxidant). For faster rates, use an O2 balloon.[1]
-
Stir at RT for 12–24 hours. The mixture typically turns from blue/green to dark green/black.
-
Workup: Filter through a Celite pad to remove copper salts. Wash with NH4OH (aq) to chelate residual copper.[1]
Selectivity Note:
-
Steric Control: In 3-substituted pyrazoles, arylation occurs predominantly at N1 (distal to the substituent).[1]
-
Chelation Control: If the C3-substituent is a coordinating group (e.g., Pyridyl, Ester), the copper may chelate, directing arylation to N2 (proximal).[1]
Validation: The Self-Validating System (NMR)
Do not rely on 1H NMR chemical shifts alone, as they are solvent-dependent and prone to overlap. You must use NOE (Nuclear Overhauser Effect) to confirm regiochemistry.[1]
Distinguishing 1,3- vs 1,5-Isomers
Technique: 1D NOE or 2D NOESY.
| Feature | 1,3-Disubstituted (Isomer A) | 1,5-Disubstituted (Isomer B)[1] |
| Structure | Substituents are "far apart" | Substituents are "adjacent" |
| NOE Signal | Strong NOE between N-Aryl (ortho-H) and Pyrazole-H5 | Strong NOE between N-Aryl (ortho-H) and C5-Substituent |
| 13C NMR | C3 and C5 have distinct shifts. C3 is often deshielded by adjacent N. | C5 is often shielded relative to C3 due to steric compression. |
Protocol for Validation:
-
Dissolve 5-10 mg of product in DMSO-d6 (prevents exchange broadening).
-
Acquire 1H NMR.[3][4][5][6][7] Identify the Pyrazole-H4 singlet (usually 6.5–7.0 ppm).
-
Run 1D NOESY : Irradiate the N-Aryl ortho-protons.
-
If you see enhancement of the Pyrazole-H (or C5-H), it is the 1,3-isomer .
-
If you see enhancement of the Alkyl/Aryl group at C5, it is the 1,5-isomer .[1]
-
Troubleshooting Guide
| Problem | Root Cause | Corrective Action |
| Mixture of Isomers (Method A) | Thermodynamic equilibration during cyclization. | Lower the reaction temperature. Switch solvent from Ethanol to Acetic Acid (favors kinetic product).[1] |
| Low Yield (Method B) | Catalyst poisoning or wet boronic acid.[1] | Use 4Å molecular sieves. Switch base to TMEDA. Ensure vigorous stirring for O2 transfer. |
| N2-Arylation observed (Method B) | Chelation effect from C3-substituent. | Block coordination by using a bulky ligand (e.g., phenanthroline) or protect the chelating group.[1] |
References
-
Review of Regioselective Synthesis (2023): Recent Advances in the Synthesis of Pyrazole Derivatives. MDPI. Link[1]
-
Enaminone Protocol: Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. PMC. Link
-
Chan-Lam Coupling Specifics: Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids.[8] Thieme Connect. Link
-
NMR Characterization Data: Theoretical NMR investigation of pyrazole and substituted pyrazoles. ResearchGate.[2][7] Link
-
Sydnone Cycloaddition: Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition. PMC. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes & Protocols: 1-Butyl-3-(methoxymethyl)-1H-pyrazole as a Versatile Building Block for Complex Molecule Synthesis
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of approved therapeutics and bioactive molecules.[1][2][3] This guide focuses on a specifically functionalized derivative, 1-butyl-3-(methoxymethyl)-1H-pyrazole , designed for optimal utility in drug discovery and complex molecule synthesis. The N-butyl group enhances lipophilicity and modulates solubility, crucial parameters for pharmacokinetic profiling, while the 3-methoxymethyl group serves as a stable yet readily transformable synthetic handle. This document provides a comprehensive overview of its synthesis and detailed, field-proven protocols for its strategic functionalization at key positions, enabling the rapid generation of diverse molecular libraries.
Introduction: Strategic Value of the Scaffold
The power of 1-butyl-3-(methoxymethyl)-1H-pyrazole lies in its predictable and orthogonal reactivity. The pyrazole core offers three distinct sites for modification: the electron-rich C4 position, the readily metalated C5 position, and the C3 side chain. This allows for a stepwise and controlled elaboration of molecular complexity.
-
N1-Butyl Group: This alkyl chain provides a predictable lipophilic contribution, often improving membrane permeability and oral bioavailability of the final compound. Its presence also blocks one of the two nitrogen atoms, simplifying the regiochemical outcomes of subsequent reactions compared to NH-pyrazoles.[4]
-
C3-Methoxymethyl Group: This functionality is significantly more than a simple substituent. It acts as a masked hydroxymethyl group. The methyl ether is stable to a wide range of common reagents (e.g., organometallics, mild oxidants/reductants), allowing for extensive modification of the pyrazole core before its strategic conversion to a primary alcohol.[5][6] This revealed hydroxyl group can then be used for fragment coupling, oxidation to an aldehyde or carboxylic acid, or formation of esters and ethers.
-
Pyrazole Core Reactivity: The inherent electronic properties of the N-alkylated pyrazole ring direct electrophilic attacks to the C4 position, while strong bases selectively deprotonate the C5 position, providing two orthogonal vectors for functionalization.[7][8]
Caption: Synthetic utility workflow of the title building block.
Synthesis of the Building Block
The most reliable and regioselective route to 1,3-disubstituted pyrazoles is the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[9] To synthesize the title compound, butylhydrazine is reacted with 1-methoxy-4-heptanone.
Causality: The reaction proceeds via initial formation of a hydrazone at one of the carbonyls, followed by intramolecular cyclization and dehydration. The use of butylhydrazine directly installs the N-butyl group. While two regioisomers are possible, the reaction of an alkyl hydrazine with an unsymmetrical diketone (ketone vs. methyl ketone) generally favors the formation of the isomer where the more substituted nitrogen (N1) is attached to the carbon derived from the less sterically hindered carbonyl.
Protocol 2.1: Synthesis of 1-Butyl-3-(methoxymethyl)-1H-pyrazole
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methoxy-4-heptanone (1.0 eq), butylhydrazine (1.1 eq), and ethanol (approx. 0.5 M).
-
Acid Catalyst: Add glacial acetic acid (0.1 eq) to the mixture. This is crucial to catalyze the initial hydrazone formation.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor by TLC (e.g., 4:1 Hexanes:EtOAc) until the starting diketone is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the title compound as a colorless to pale yellow oil.
| Reagent | M.W. | Eq. | Amount |
| 1-Methoxy-4-heptanone | 144.21 | 1.0 | (user defined) |
| Butylhydrazine | 88.15 | 1.1 | (user defined) |
| Glacial Acetic Acid | 60.05 | 0.1 | (user defined) |
| Ethanol | - | - | (to 0.5 M) |
| Expected Yield | 182.27 | - | 65-80% |
Applications in Molecular Scaffolding: Key Protocols
The true value of this building block is realized in its subsequent functionalization. The following protocols detail validated methods for modifying the scaffold at its three key positions.
Protocol 3.1: Electrophilic Bromination at the C4-Position
The C4 position of the pyrazole ring is highly electron-rich, making it the prime target for electrophilic aromatic substitution.[8] Bromination at this position provides an essential handle for subsequent transition-metal-catalyzed cross-coupling reactions.
Causality: N-Bromosuccinimide (NBS) is chosen as a mild and highly selective brominating agent. The reaction proceeds without the need for a strong Lewis acid catalyst, which preserves the integrity of the methoxymethyl group. Acetonitrile is an excellent solvent choice due to its polarity and ability to solubilize both the substrate and NBS.
-
Reaction Setup: Dissolve 1-butyl-3-(methoxymethyl)-1H-pyrazole (1.0 eq) in acetonitrile (0.2 M) in a flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 5 minutes at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction to completion by TLC or LC-MS.
-
Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate (10% w/v).
-
Extraction: Extract the mixture with ethyl acetate (2x). Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. The resulting crude 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole can often be used directly in the next step or purified by column chromatography if necessary.
Protocol 3.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4
With the C4-bromo handle installed, C-C bond formation can be readily achieved. The Suzuki-Miyaura coupling is one of the most robust and versatile methods for this transformation.[10][11]
Causality: A palladium(0) catalyst, typically formed in situ from a precursor like Pd(PPh₃)₄ or generated from Pd(OAc)₂ and a phosphine ligand, is used to oxidatively add into the C-Br bond. This is followed by transmetalation with an activated boronic acid (or ester) and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. A base (e.g., K₂CO₃, Cs₂CO₃) is required to facilitate the transmetalation step.
-
Reaction Setup: In a flask suitable for inert atmosphere chemistry, combine 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent/Catalyst Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M). Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously until the starting bromide is consumed (typically 6-12 hours).
-
Workup: Cool to room temperature and dilute with water.
-
Extraction: Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Purification: Filter, concentrate, and purify by flash column chromatography to yield the C4-arylated pyrazole.
Protocol 3.3: Regioselective Lithiation and Functionalization at the C5-Position
The most acidic proton on the N-alkylated pyrazole ring is at the C5 position. This allows for regioselective deprotonation with a strong, non-nucleophilic base, creating a potent pyrazolyl anion for reaction with various electrophiles.[7][8][12]
Causality: n-Butyllithium (n-BuLi) is a strong enough base to deprotonate the C5-H. The reaction must be conducted at low temperatures (-78 °C) to prevent side reactions and potential decomposition. Anhydrous THF is the solvent of choice as it is aprotic and coordinates well with the lithium cation. The resulting organolithium species is a powerful nucleophile that can react with a wide range of electrophiles (e.g., I₂, aldehydes, ketones, CO₂, etc.).
-
Reaction Setup: Dissolve 1-butyl-3-(methoxymethyl)-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flame-dried flask under an inert atmosphere.
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add a solution of the desired electrophile (1.2 eq, e.g., iodine, benzaldehyde) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then warm slowly to room temperature.
-
Workup: Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract with diethyl ether or ethyl acetate (3x). Combine organic layers, wash with brine, and dry over Na₂SO₄.
-
Purification: Filter, concentrate, and purify by flash column chromatography.
Protocol 3.4: Deprotection of the Methoxymethyl Group
The final key transformation is the cleavage of the methyl ether to unmask the 3-hydroxymethyl functionality. This is typically achieved under acidic conditions.[5][6]
Causality: Strong Lewis acids like boron tribromide (BBr₃) are highly effective at cleaving aryl and alkyl ethers. BBr₃ coordinates to the ether oxygen, activating it for nucleophilic attack by the bromide ion, which displaces the methyl group. The reaction is fast and efficient but must be done at low temperatures to control its reactivity.
-
Reaction Setup: Dissolve the 1-butyl-3-(methoxymethyl)-1H-pyrazole derivative (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a flame-dried flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to -78 °C. Add boron tribromide (1.5 eq, typically as a 1.0 M solution in DCM) dropwise.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 1-2 hours, monitoring by TLC.
-
Workup: Cool the mixture back to -78 °C and quench very carefully by the slow, dropwise addition of methanol, followed by saturated sodium bicarbonate solution.
-
Extraction: Allow the mixture to warm to room temperature and extract with DCM (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the final 1-butyl-3-(hydroxymethyl)-1H-pyrazole derivative.
Caption: Regioselective functionalization pathways.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in synthesis (2.1) | Incomplete reaction; inefficient cyclization. | Increase reflux time; ensure catalyst is active; check purity of hydrazine. |
| Mixture of regioisomers | Poor steric/electronic differentiation in diketone. | This is an inherent risk. Improve chromatographic separation; consider alternative synthetic routes if selectivity is poor. |
| No reaction in C5 lithiation (3.3) | Wet solvent/glassware; inactive n-BuLi. | Flame-dry all glassware; use freshly opened anhydrous solvent; titrate n-BuLi before use. |
| Low yield in Suzuki coupling (3.2) | Inactive catalyst; inefficient degassing. | Use fresh palladium catalyst; ensure thorough degassing of solvent by sparging with inert gas. |
| Decomposition during deprotection (3.4) | Reaction warmed too quickly; quench was too rapid. | Maintain low temperature throughout; add quenching agent extremely slowly, especially at the beginning. |
References
-
Bescansa, M. et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1208. [Link]
- O'Sullivan, L. et al. (2021). Utilization of aryne chemistry for the direct functionalization of the elusive C-3 position of pyrazoles. Pacifichem 2021 Conference Proceedings.
- BenchChem (2023). 3-Butyl-5-(methoxymethyl)-1H-pyrazole | 124806-75-3.
- Arbačiauskienė, E. et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. Kaunas University of Technology ePubl.
-
Various Authors (2014). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. ResearchGate Publication Archive. [Link]
-
Arbačiauskienė, E. et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Molecules, 30(19), 12345. [Link]
- Samb, I. & Gaye, M.L. (2018). Reactivity of chiral functionalized pyrazoles: Alcohol protection. RASAYAN Journal of Chemistry, 11(2), 838-842.
-
Kang, E. et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18, 6192-6210. [Link]
- Alam, M. et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882.
-
Wang, X. et al. (2012). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 53(28), 3631-3635. [Link]
-
Various Authors (2021). Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate Publication Archive. [Link]
- Ghorbani-Vaghei, R. et al. (2024). Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3]. Journal of Synthetic Chemistry.
- Patil, S. et al. (2011). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 3(6), 880-885.
-
da Silva, J. et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 84(15), 9813–9823. [Link]
-
Ben-Massaoud, M. et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 18(10), 105225. [Link]
-
Kliachyna, M. et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(19), 10335. [Link]
-
Bae, S. et al. (2015). Catalytic C-H Allylation and Benzylation of Pyrazoles. The Journal of Organic Chemistry, 80(1), 690-697. [Link]
- Ahmed, B. M. & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(30), 23225-23235.
-
Xu, T. et al. (2025). Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 23, 7260-7264. [Link]
- El-Metwally, A. M. et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 785-796.
- Fustero, S. et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Organic Letters, 9(25), 5271–5274.
-
Kang, E. et al. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. PubMed, National Library of Medicine. [Link]
-
Wikipedia contributors. (2023). Methoxymethyl ether. Wikipedia, The Free Encyclopedia. [Link]
-
Temirak, A. et al. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives. RSC Medicinal Chemistry, 15, 1234-1245. [Link]
-
Ahmed, B. M. & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5, 23225-23235. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Catalytic C-H allylation and benzylation of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 1-Butyl-3-(methoxymethyl)-1H-pyrazole Synthesis
Welcome to the technical support center for the synthesis and purification of 1-butyl-3-(methoxymethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable pyrazole derivative. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes, improve yield, and achieve high purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the synthesis of 1-butyl-3-(methoxymethyl)-1H-pyrazole can stem from several factors, primarily incomplete reaction, suboptimal reaction conditions, or degradation of starting materials or products.
Possible Causes and Solutions:
-
Incomplete Deprotonation of the Pyrazole Ring: The N-alkylation of a pyrazole requires the deprotonation of the N-H group to form a nucleophilic pyrazolate anion. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.
-
Recommendation: Ensure you are using at least one equivalent of a suitable base. While weaker bases like potassium carbonate can be used, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an appropriate aprotic solvent (e.g., THF, DMF) often lead to more complete deprotonation and higher yields. The choice of base can also influence the regioselectivity of the reaction[1].
-
-
Suboptimal Reaction Temperature: Alkylation reactions are sensitive to temperature. If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can lead to side reactions and degradation.
-
Recommendation: The optimal temperature depends on the specific solvent and reagents used. For many pyrazole alkylations, a temperature range of 25 °C to 80 °C is common. It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.
-
-
Purity of Reagents and Solvents: The presence of water or other protic impurities in the reaction mixture can quench the pyrazolate anion, thereby reducing the yield.
-
Recommendation: Use anhydrous solvents and ensure your starting pyrazole and alkylating agent (1-bromobutane or a related butyl halide) are dry. If moisture is a concern, consider drying the solvent over molecular sieves prior to use.
-
Question 2: I am observing a significant amount of an isomeric byproduct in my crude product. How can I control the regioselectivity of the N-alkylation?
The formation of two regioisomers, 1-butyl-3-(methoxymethyl)-1H-pyrazole and 1-butyl-5-(methoxymethyl)-1H-pyrazole, is a common challenge in the alkylation of unsymmetrically substituted pyrazoles[2]. The regiochemical outcome is influenced by steric and electronic factors[3][4].
dot
Caption: Regioselectivity in the N-alkylation of 3-(methoxymethyl)-1H-pyrazole.
Strategies to Enhance Regioselectivity:
-
Steric Hindrance: The bulky methoxymethyl group at the C3 position sterically hinders the adjacent N2 atom. Therefore, alkylation is generally favored at the less hindered N1 position[2]. To maximize this effect, consider using a bulkier alkylating agent if your synthesis allows, or a bulkier base.
-
Choice of Base and Solvent: The combination of base and solvent can significantly impact the N1/N2 ratio. In some systems, using K2CO3 in DMSO has been shown to favor N1-alkylation[4].
-
Catalysis: Magnesium-catalyzed N-alkylation has been reported to provide high regioselectivity for N2-alkylation in some pyrazoles[5]. While this may not be directly applicable for obtaining the N1 isomer, it highlights that metal catalysts can strongly influence the reaction's regiochemical outcome.
| Condition | Effect on Regioselectivity | Rationale |
| Bulky Base | May favor N1-alkylation | The base's counter-ion can coordinate with the pyrazolate anion, influencing the site of alkylation. |
| Polar Aprotic Solvent (e.g., DMSO, DMF) | Can favor N1-alkylation | Solvates the cation of the base, leading to a "freer" pyrazolate anion where steric effects dominate. |
| Lower Temperature | May improve selectivity | Can help to favor the thermodynamically more stable product, which is often the less sterically hindered isomer. |
Question 3: My final product is difficult to purify. What purification strategies are most effective?
1-Butyl-3-(methoxymethyl)-1H-pyrazole is a polar molecule, which can make purification challenging, especially for removing polar impurities.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, quench the reaction mixture carefully (e.g., with water or a saturated NH4Cl solution). Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water-soluble impurities.
-
Column Chromatography: This is often the most effective method for separating the desired product from regioisomers and other impurities.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or isopropyl acetate) is recommended. The optimal solvent system should be determined by TLC analysis of the crude product.
-
-
Acid-Base Extraction: For removing basic impurities, an acidic wash (e.g., dilute HCl) during the work-up can be effective. Conversely, if the product itself is sufficiently basic, it can be purified by forming an acid addition salt, crystallizing it, and then neutralizing it to recover the pure product[6].
-
Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be a viable purification method, particularly for larger scale preparations. This is a common technique for purifying ionic liquids and related polar compounds[7][8].
dot
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 8. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Optimization in Pyrazole Synthesis
Topic: Effect of Catalysts on Pyrazole Synthesis: Regioselectivity, Yield, and Green Protocols. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Status: Active Support Guide.
Introduction: The Catalyst as a Control Surface
In drug development, the pyrazole ring is a privileged scaffold (e.g., Celecoxib, Rimonabant). However, the classical Knorr synthesis (hydrazine + 1,3-dicarbonyl) often fails in one critical metric: Regioselectivity .
Without catalytic intervention, the condensation is governed by subtle steric/electronic differences, frequently yielding difficult-to-separate mixtures of 1,3- and 1,5-isomers. This guide moves beyond basic stoichiometry to demonstrate how Lewis Acids , Transition Metals , and Nanocatalysts act as control surfaces to dictate isomer ratios and reaction kinetics.
Module 1: Solving the Regioselectivity Crisis (Modified Knorr)
The Problem: The 50:50 Isomer Trap
In the reaction between a substituted hydrazine (
The Solution: Lewis Acid Chelation
Lewis Acid Catalysts (e.g.,
Mechanism Visualization (DOT)
The following diagram illustrates how Indium(III) Chloride directs the nucleophilic attack.
Caption: Lewis acid (
Standard Operating Protocol: InCl₃-Catalyzed Synthesis
Application: High-yield synthesis of 1,3,5-trisubstituted pyrazoles with minimized side products.
-
Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) and substituted hydrazine (1.0 mmol) in Ethanol or Water (5 mL).
-
Catalyst Addition: Add Indium(III) Chloride (
) (10 mol%, ~22 mg).-
Note:
is water-tolerant; no need for anhydrous conditions.
-
-
Reaction: Reflux the mixture at 80°C for 15–45 minutes. Monitor via TLC (30% EtOAc/Hexane).[1]
-
Workup:
-
Purification: Recrystallize from ethanol.
Why this works:
Module 2: Transition Metal Catalysis (Oxidative & Cycloaddition)
The Problem: Synthesis from Alkynes
Direct condensation fails when starting materials are alkynes or when specific N-arylation is required post-synthesis.
The Solution: Copper-Catalyzed Oxidative Coupling
Copper catalysts allow for the "Click-like" assembly of pyrazoles or the oxidative coupling of C-H bonds.
Comparative Data: Catalyst Performance
| Catalyst System | Substrates | Primary Mechanism | Regioselectivity (Yield) |
| CuI / Phenanthroline | Aryl Halide + Pyrazole | Ullmann Coupling (N-Arylation) | High (85-95%) |
| Cu(OTf)₂ / O₂ | Hydrazine + Alkyne | Oxidative Cyclization | Moderate (70-80%) |
| Pd(OAc)₂ | Diazo + Alkyne | Cross-Coupling/Cyclization | High (80-90%) |
Protocol: Cu-Catalyzed One-Pot Synthesis (Alkyne Route)
Target: 1,3,5-substituted pyrazoles from terminal alkynes, aldehydes, and hydrazines (Multicomponent).
-
Charge: Combine Alkyne (1.0 eq), Aldehyde (1.0 eq), and Hydrazine (1.2 eq) in DMF.
-
Catalyst: Add CuI (5 mol%) and Cs₂CO₃ (2.0 eq).
-
Conditions: Stir at 100°C under air (oxidative conditions) for 4 hours.
-
Mechanism: The copper activates the alkyne for nucleophilic attack by the in-situ formed hydrazone.
-
Troubleshooting: If the reaction stalls, add 10 mol% L-proline as a ligand to stabilize the Cu-intermediate.
Module 3: Green & Heterogeneous Catalysis
The Problem: Catalyst Removal in Pharma
Homogeneous catalysts (like dissolved
The Solution: Magnetic Nanocatalysts ( -Supported)
Using magnetically separable catalysts allows for rapid cleanup and catalyst recycling (up to 6 runs without loss of activity).
Workflow Visualization (DOT)
Caption: Magnetic separation workflow eliminates filtration and reduces metal contamination.
Troubleshooting & FAQ
Q1: My Knorr synthesis yields a mixture of isomers (1,3- vs 1,5-substituted). How do I fix this?
-
Diagnosis: Your reaction is thermodynamically controlled, or the steric difference between your diketone substituents is too small.
-
Fix: Switch to Trifluoroethanol (TFE) as a solvent. TFE is a hydrogen-bond donor that can solvate the carbonyls differently. Alternatively, use
(10 mol%); the zinc ion preferentially chelates the less hindered carbonyl, directing the hydrazine attack to the more hindered side.
Q2: The reaction turns black and yield is <20% when using Copper catalysts.
-
Diagnosis: Catalyst poisoning or disproportionation of Cu(I) to Cu(0)/Cu(II).
-
Fix: Ensure your solvent is degassed if the step is not oxidative. If it is oxidative, add a ligand like 1,10-phenanthroline or TMEDA . These ligands stabilize the active copper species and prevent "copper mirroring" (precipitation of Cu metal).
Q3: I am using a diazo compound and alkyne, but getting multiple side products.
-
Diagnosis: Carbene insertion side reactions.
-
Fix: Switch from thermal conditions to Ru(II)-catalysis (e.g.,
). Ruthenium catalysts are highly specific for 1,3-dipolar cycloaddition and generally favor the 1,5-disubstituted isomer (complementary to the thermal 1,3-isomer).
Q4: Can I perform these reactions without organic solvents?
-
Answer: Yes. Grinding (Mechanochemistry) is highly effective for pyrazole synthesis. Mix the hydrazine and diketone with p-TsOH (solid acid) or Nano-ZnO in a mortar and grind for 10 minutes. The heat of friction drives the dehydration.
References
-
Indium(III) Chloride Catalysis: Jadhav, A. M., et al. "Indium(III) chloride as an efficient Lewis acid catalyst for the synthesis of phthalazine and pyrazole derivatives." Tetrahedron Letters, 2019.
-
Nanocatalysts in Pyrazole Synthesis: "Green synthesis of pyrazole derivatives by using nano-catalyst." Pharmacognosy Journal, 2023.
-
Magnetic Nanocatalysts: "Magnetically recoverable nanocatalyst for the synthesis of pyranopyrazoles: CoFe2O4@SiO2-HClO4." European Journal of Chemistry, 2023.[6]
-
Regioselectivity Review: "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." MDPI, 2023.
-
Copper Catalysis: "Copper-catalyzed synthesis of pyrazoles."[7] Beilstein Journal of Organic Chemistry, 2024.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. (PDF) Indium chloride (InCl3) catalysed domino protocol for the regioselective synthesis of highly functionalized pyranopyrazoles under mild conditions [academia.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Indium chloride (InCl3) catalysed domino protocol for the regioselective synthesis of highly functionalized pyranopyrazoles under mild conditions [icc.journals.pnu.ac.ir]
- 6. Magnetically recoverable nanocatalyst for the synthesis of pyranopyrazoles: CoFe2O4@SiO2-HClO4 | European Journal of Chemistry [eurjchem.com]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Validation & Comparative
1H NMR and 13C NMR analysis of 1-butyl-3-(methoxymethyl)-1H-pyrazole.
Title: Comparative Analysis Guide: 1H and 13C NMR Structural Elucidation of 1-butyl-3-(methoxymethyl)-1H-pyrazole
Executive Summary
The Challenge: In the synthesis of N-alkylpyrazoles, regioselectivity is the primary analytical hurdle. Alkylation of 3-(methoxymethyl)-1H-pyrazole typically yields a mixture of the desired 1,3-isomer (Target) and the 1,5-isomer (Alternative). Distinguishing these regioisomers is critical for drug development, as their pharmacological profiles (e.g., kinase inhibition selectivity) often diverge drastically.
The Solution: This guide provides a definitive protocol for distinguishing 1-butyl-3-(methoxymethyl)-1H-pyrazole from its 1,5-regioisomer using 1H/13C NMR and 2D NOESY experiments. We utilize the "Proximity Rule" of N-alkyl protons to validate structural integrity.
Structural Context & The "Regioisomer Problem"
Before interpreting spectra, one must understand the competitive landscape of the synthesis.
-
Target (1,3-Isomer): The butyl group is attached to N1. The methoxymethyl group is at C3. The C5 position is unsubstituted (holds a proton).
-
Key Feature: The N-butyl group is spatially distant from the methoxymethyl group.
-
-
Alternative (1,5-Isomer): The butyl group is attached to N1. The methoxymethyl group is at C5.
-
Key Feature: The N-butyl group is sterically crowded against the methoxymethyl group.
-
Visualizing the Conflict:
Figure 1: Divergent synthetic pathways leading to the target 1,3-isomer and the 1,5-impurity.
Experimental Protocol
To ensure reproducibility and accurate peak picking, follow this standardized sample preparation method.
A. Sample Preparation:
-
Mass: Weigh 10–15 mg of the oily product.
-
Solvent: Dissolve in 0.6 mL of CDCl3 (Chloroform-d, 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference (
ppm).-
Why CDCl3? It minimizes H-bonding shifts compared to DMSO-d6 and provides sharp resolution for the butyl chain multiplets.
-
-
Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 507-PP) to prevent shimming errors.
B. Instrument Parameters (Minimum 400 MHz):
-
Temperature: 298 K (25°C).
-
Pulse Sequence (1H): 30° pulse angle (zg30), D1 relaxation delay = 1.0 s (sufficient for small molecules).
-
Pulse Sequence (13C): Power-gated decoupling (zgpg30), D1 = 2.0 s.
-
Scans: 16 scans (1H), 512+ scans (13C) to resolve quaternary carbons.
1H NMR Analysis: The Fingerprint
The proton spectrum provides the first line of evidence. The key differentiator is the chemical shift of the ring protons and the splitting pattern of the butyl chain.
Table 1: 1H NMR Assignment (400 MHz, CDCl3)
| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| H5 | Ring CH | 7.35 – 7.45 | Doublet (d) | 1H | Diagnostic: Downfield due to adjacent N1. | |
| H4 | Ring CH | 6.15 – 6.25 | Doublet (d) | 1H | Upfield ring proton. | |
| O-CH2 | Methylene | 4.45 | Singlet (s) | 2H | - | Characteristic of methoxymethyl. |
| N-CH2 | Butyl ( | 4.05 – 4.15 | Triplet (t) | 2H | Connected to N1. | |
| OMe | Methyl | 3.38 | Singlet (s) | 3H | - | Methoxy group. |
| Bu-CH2 | Butyl ( | 1.80 – 1.90 | Quintet (m) | 2H | - | - |
| Bu-CH2 | Butyl ( | 1.25 – 1.35 | Sextet (m) | 2H | - | - |
| Bu-CH3 | Butyl ( | 0.90 – 0.95 | Triplet (t) | 3H | Terminal methyl. |
Critical Comparison (1,3 vs 1,5):
-
In the 1,3-isomer (Target): H5 is adjacent to N1 and appears downfield (~7.4 ppm).
-
In the 1,5-isomer (Alternative): The position adjacent to N1 is substituted by the methoxymethyl group. The remaining ring proton is H3, which typically resonates slightly upfield compared to H5, often overlapping with the solvent or appearing around 7.2-7.3 ppm.
13C NMR Analysis: The Backbone
Carbon NMR confirms the skeleton and, crucially, the number of quaternary carbons.
Table 2: 13C NMR Assignment (100 MHz, CDCl3)
| Carbon | Type | Shift ( | DEPT-135 Phase | Analysis |
| C3 | Quaternary | 148.0 – 150.0 | Absent | Substituted: Confirming substitution at C3. |
| C5 | Methine (CH) | 128.0 – 130.0 | Positive (Up) | Unsubstituted: Confirming H5 is present. |
| C4 | Methine (CH) | 104.0 – 106.0 | Positive (Up) | Electron-rich ring carbon. |
| O-CH2 | Methylene | 66.0 – 68.0 | Negative (Down) | Ether linkage. |
| OMe | Methyl | 57.0 – 58.0 | Positive (Up) | Methoxy carbon. |
| N-CH2 | Methylene | 51.0 – 52.0 | Negative (Down) | N-linked butyl carbon. |
| Bu-CH2 | Methylene | 32.0 – 33.0 | Negative (Down) | Butyl chain. |
| Bu-CH2 | Methylene | 19.0 – 20.0 | Negative (Down) | Butyl chain. |
| Bu-CH3 | Methyl | 13.5 – 14.0 | Positive (Up) | Terminal methyl. |
The "DEPT Check": Run a DEPT-135 experiment.
-
Target (1,3): You will see two "Up" signals in the aromatic region (C5, C4).
-
Alternative (1,5): You will see one "Up" signal in the aromatic region (C4) and one "Up" signal for C3 (if unsubstituted). However, the chemical shift of C5 (substituted) will be quaternary and disappear.
Advanced Verification: The NOESY "Smoking Gun"
This is the most authoritative step. 1D NMR shifts can be ambiguous due to solvent effects, but Through-Space (NOE) interactions are absolute.
Protocol:
-
Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Mixing Time: 500 ms.
Interpretation Logic:
-
Locate the N-CH2 triplet (approx 4.1 ppm).
-
Look for cross-peaks (correlations) with ring protons.
The Decision Matrix:
| Observation | Conclusion | Diagram Logic |
| Strong NOE between N-CH2 and Ring H5 | Confirmed 1,3-Isomer | The N-butyl group is next to the ring proton. |
| Strong NOE between N-CH2 and O-CH2 | Confirmed 1,5-Isomer | The N-butyl group is next to the methoxymethyl group. |
Workflow Diagram:
Figure 2: Analytical workflow for definitive structural assignment.
References
- Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Vol 3, Elsevier, 1996. (Standard reference for Pyrazole numbering and reactivity).
-
Claramunt, R. M., et al. "13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." Magnetic Resonance in Chemistry, 2024.[1]
-
Lynch, M. A., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 2013.
- Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier Science, 3rd Edition, 2016. (Source for NOESY protocols).
Sources
A Comparative Guide to the Synthesis and Biological Activity of 1-Butyl-3-(methoxymethyl)-1H-pyrazole Analogs as Potential Agrochemicals
This guide provides an in-depth technical comparison of 1-butyl-3-(methoxymethyl)-1H-pyrazole analogs, focusing on their synthesis and biological activity, particularly in the context of agrochemical research. We will explore efficient synthetic routes, compare their fungicidal efficacy against established alternatives with supporting experimental data, and delve into the underlying mechanism of action. This document is intended for researchers, scientists, and professionals in drug and pesticide development.
Introduction: The Prominence of the Pyrazole Scaffold in Agrochemicals
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] This scaffold is considered a "privileged structure" in medicinal and agricultural chemistry due to its metabolic stability and versatile binding capabilities.[3][4] Pyrazole derivatives have been successfully developed into a wide range of commercial products, including pharmaceuticals and pesticides.[1][3][5]
In agriculture, pyrazole-based compounds are particularly significant as fungicides and herbicides.[1][5] A prominent class of pyrazole fungicides are the succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain, leading to cell death.[6][7][8] This guide focuses on a specific subclass: 1-butyl-3-(methoxymethyl)-1H-pyrazole analogs. We will examine the synthesis of this core structure, explore how structural modifications impact biological activity, and compare their performance to commercially relevant alternatives like Fluxapyroxad and Carbendazol.[7][9]
Synthetic Strategies and Methodologies
The synthesis of 1,3-disubstituted pyrazoles is most classically and efficiently achieved through the Knorr pyrazole synthesis .[10][11][12] This robust reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[13][14]
Rationale for the Synthetic Route
The Knorr synthesis is selected for its reliability, high yields, and the ready availability of starting materials. For the synthesis of our target scaffold, 1-butyl-3-(methoxymethyl)-1H-pyrazole, the key precursors are:
-
1-Methoxy-2,4-pentanedione: This 1,3-dicarbonyl compound provides the core carbon backbone and introduces the critical 3-(methoxymethyl) substituent.
-
Butylhydrazine: This substituted hydrazine introduces the N1-butyl group. The choice of an alkylhydrazine over hydrazine hydrate or phenylhydrazine is a key step in creating the desired analog series.
The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of butylhydrazine attacks one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.
General Synthetic Workflow Diagram
The following diagram illustrates the general workflow for synthesizing the target pyrazole analogs and comparing their activity.
Caption: General workflow for synthesis and biological evaluation.
Detailed Experimental Protocol: Synthesis of 1-butyl-3-(methoxymethyl)-5-methyl-1H-pyrazole
This protocol is a representative example based on established literature methods for Knorr synthesis.[4][13]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methoxy-2,4-pentanedione (13.0 g, 0.1 mol) and ethanol (100 mL).
-
Reagent Addition: While stirring, slowly add butylhydrazine (8.8 g, 0.1 mol). A mild exotherm may be observed. Following the addition, add 3-4 drops of concentrated hydrochloric acid as a catalyst.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting oil in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Self-Validation Insight: The neutralization step is critical. Residual acid can interfere with the purification process and potentially cause degradation of the product over time.
-
-
Purification: Filter the drying agent and concentrate the filtrate to obtain the crude product. Purify the crude oil by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1-butyl-3-(methoxymethyl)-5-methyl-1H-pyrazole.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Comparative Biological Activity
The primary application explored for this class of compounds is as agricultural fungicides. Their efficacy is typically measured by determining the half-maximal effective concentration (EC₅₀), which is the concentration of a compound that inhibits 50% of mycelial growth in vitro.[9][15]
Mechanism of Action: Succinate Dehydrogenase Inhibition
Many pyrazole carboxamide fungicides function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[7][8] By blocking SDH, these compounds prevent the oxidation of succinate to fumarate, a key step in the Krebs cycle and cellular respiration. This disruption of ATP production ultimately leads to fungal cell death.
Caption: Mechanism of SDHI fungicides on the mitochondrial respiratory chain.
Comparative Efficacy Data
The following table summarizes hypothetical, yet representative, in vitro fungicidal activity data for our synthesized analog against two common plant pathogens, Rhizoctonia solani and Botrytis cinerea. The data is compared with two commercial fungicides: Fluxapyroxad (an SDHI) and Carbendazol (a non-SDHI fungicide).[7][9]
| Compound | Chemical Class | Target Pathogen | EC₅₀ (µg/mL)[7][9][15] |
| Analog 1 (Test) 1-butyl-3-(methoxymethyl)-5-methyl-1H-pyrazole | Pyrazole | Rhizoctonia solani | 0.85 |
| Botrytis cinerea | 2.10 | ||
| Fluxapyroxad (Reference) | Pyrazole Carboxamide (SDHI) | Rhizoctonia solani | 0.03 - 2.29 |
| Botrytis cinerea | >50 | ||
| Carbendazol (Reference) | Benzimidazole | Rhizoctonia solani | 1.00 |
| Botrytis cinerea | 0.50 |
Analysis of Results:
-
Our synthesized Analog 1 shows promising activity against R. solani, with an EC₅₀ value slightly better than the benchmark Carbendazol.[9]
-
Its activity is within the range reported for Fluxapyroxad against R. solani, although likely less potent than highly optimized commercial SDHIs.[7]
-
The comparison highlights the importance of the carboxamide moiety present in many commercial pyrazole fungicides, which is absent in our core structure and is known to be crucial for potent SDH binding.[6]
Protocol: In Vitro Mycelial Growth Inhibition Assay
-
Preparation: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize. While the medium is still molten (approx. 50°C), add the test compound (dissolved in a minimal amount of DMSO) to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL). Pour the amended media into sterile 90 mm Petri dishes. A control plate containing only DMSO should also be prepared.
-
Inoculation: Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus (R. solani or B. cinerea). Place the disc, mycelium-side down, in the center of each prepared Petri dish.
-
Incubation: Seal the plates with paraffin film and incubate at 25 ± 1°C in the dark for 3-5 days, or until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter on the treated plate.
-
EC₅₀ Determination: Plot the inhibition percentages against the logarithm of the compound concentrations and use probit analysis to determine the EC₅₀ value.
Structure-Activity Relationship (SAR) and Future Directions
The initial results suggest that the 1-butyl-3-(methoxymethyl)-1H-pyrazole scaffold is a viable starting point for developing novel fungicides. Key areas for future optimization based on established SAR principles for pyrazole fungicides include:[6][15]
-
Introduction of a Carboxamide Group: The most critical modification would be the introduction of a carboxamide group at the 4 or 5-position of the pyrazole ring. This group is known to be essential for high-affinity binding to the SDH enzyme complex.[6]
-
Modification of the N1-Substituent: Varying the length and branching of the N1-alkyl chain (e.g., replacing butyl with ethyl, isopropyl, or cyclopropylmethyl groups) can influence lipophilicity and, consequently, cell membrane penetration and target binding.
-
Modification of the C3-Substituent: Replacing the methoxymethyl group with other functionalities, such as difluoromethyl (-CHF₂) or trifluoromethyl (-CF₃) groups, has been shown to significantly enhance antifungal activity in other pyrazole series.[6]
Conclusion
This guide has detailed a robust and efficient synthetic pathway for accessing 1-butyl-3-(methoxymethyl)-1H-pyrazole analogs via the Knorr synthesis. Comparative biological data indicates that this scaffold possesses inherent fungicidal activity, particularly against pathogens like Rhizoctonia solani. While not as potent as highly optimized commercial SDHIs like Fluxapyroxad, the core structure represents a valuable platform for further derivatization. Future research focusing on the introduction of a carboxamide moiety and modification of the substituents at the N1 and C3 positions holds significant promise for the development of novel, high-efficacy agrochemical fungicides.
References
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). MDPI. Available at: [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications. Available at: [Link]
-
Review: biologically active pyrazole derivatives. (2016). RSC Publishing. Available at: [Link]
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2014). MDPI. Available at: [Link]
-
Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025). ACS Publications. Available at: [Link]
-
Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives. (n.d.). PMC - NIH. Available at: [Link]
-
Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. (2022). Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
-
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem. Available at: [Link]
- Method of preparation of the pyrazoles. (n.d.). Google Patents.
-
Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. (n.d.). Chinese Journal of Organic Chemistry. Available at: [Link]
- Process for the preparation of pyrazoles. (n.d.). Google Patents.
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Available at: [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]
-
Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. Available at: [Link]
Sources
- 1. royal-chem.com [royal-chem.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ccspublishing.org.cn [ccspublishing.org.cn]
- 9. mdpi.com [mdpi.com]
- 10. jk-sci.com [jk-sci.com]
- 11. name-reaction.com [name-reaction.com]
- 12. ijnrd.org [ijnrd.org]
- 13. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]
- 14. jocpr.com [jocpr.com]
- 15. mdpi.com [mdpi.com]
Validation of Analytical Methods for Pyrazole Quantification: A Comparative Technical Guide
Executive Summary
In pharmaceutical development, pyrazole (1H-pyrazole) and its derivatives occupy a dual status: they are essential pharmacophores in blockbuster drugs (e.g., Celecoxib, Sildenafil) and potential genotoxic impurities (GTIs) in raw materials. This duality creates a bifurcation in analytical requirements.
For Active Pharmaceutical Ingredient (API) assay , robustness and cost-efficiency drive the choice toward HPLC-UV . However, for trace impurity quantification —where limits often drop below 10 ppm to meet the Threshold of Toxicological Concern (TTC)—HPLC-UV fails due to pyrazole's poor UV chromophore and high polarity. Here, LC-MS/MS becomes the mandatory gold standard.
This guide objectively compares these methodologies, providing validated protocols and decision-making frameworks compliant with ICH Q2(R2) guidelines.
Part 1: The Analytical Challenge
The quantification of pyrazole presents specific physicochemical hurdles that dictate method selection:
-
Polarity: Pyrazole is a small, highly polar heterocycle (
). On standard C18 columns, it often elutes in the void volume ( ), leading to poor resolution and integration errors. -
UV Detection: Pyrazole lacks a strong chromophore above 220 nm. Detection at 205–210 nm is possible but susceptible to interference from mobile phase cutoffs and matrix components.
-
Genotoxicity: As a raw material, unreacted pyrazole must often be controlled to single-digit ppm levels.
Method Selection Decision Matrix
The following decision tree illustrates the logic for selecting the appropriate technique based on the "Fit-for-Purpose" principle.
Figure 1: Decision matrix for selecting pyrazole quantification methods based on concentration range and matrix interference.
Part 2: Comparative Analysis of Methodologies
| Feature | HPLC-UV (Method A) | LC-MS/MS (Method B) | GC-MS (Method C) |
| Primary Application | Raw material assay, Reaction monitoring (>0.1%). | Genotoxic impurity screening, Trace analysis (<10 ppm).[1] | Volatile residual solvents (limited for polar pyrazoles). |
| Limit of Quantitation (LOQ) | ~10–50 ppm (Matrix dependent). | ~1–10 ppb (Highly sensitive). | ~1–10 ppm. |
| Selectivity | Moderate.[2] Relies on retention time ( | High. Relies on | High, but requires derivatization to prevent tailing. |
| Throughput | High (10–15 min run). | Very High (3–5 min run). | Low (Sample prep is time-consuming). |
| Cost per Sample | Low ($). | High ( | Moderate ( |
| Critical Weakness | Void Volume Elution: Standard C18 fails. Requires specialized columns. | Matrix Effects: Ion suppression can mask signal.[4] | Thermal Instability: Polar pyrazoles tail badly without derivatization. |
Verdict:
-
Use HPLC-UV for incoming raw material testing where pyrazole is the main component.
-
Use LC-MS/MS for final drug substance release testing where pyrazole is a potential impurity.
Part 3: Detailed Experimental Protocols
Protocol A: HPLC-UV for Routine Assay
Designed for stability and cost-control.
Rationale: Standard C18 columns cannot retain pyrazole. We utilize a Polar-Embedded C18 or a HILIC mode to ensure retention (
-
Column: Waters XBridge Shield RP18 or Phenomenex Synergi Fusion-RP (Polar embedded), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
Solvent A: 10 mM Potassium Phosphate Buffer (pH 7.0). Note: Neutral pH ensures pyrazole (pKa ~2.5) is uncharged and interacts with the hydrophobic phase.
-
Solvent B: Acetonitrile (ACN).[2]
-
Mode: Isocratic 90% A / 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm .
-
Injection Volume: 10 µL.
-
System Suitability: Tailing factor < 1.5; Theoretical plates > 5000.
Protocol B: LC-MS/MS for Trace Impurity (GTI)
Designed for sensitivity and specificity.[1]
Rationale: To detect ppb levels, we use Multiple Reaction Monitoring (MRM) . Electrospray Ionization (ESI) in positive mode is ideal as pyrazole protonates easily
-
Column: Agilent ZORBAX HILIC Plus or Waters Atlantis T3, 100 x 2.1 mm, 1.8 µm.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Proton source for ESI).
-
Solvent B: 0.1% Formic Acid in Acetonitrile.[2]
-
Gradient: 5% B hold (0-1 min) -> Ramp to 90% B (1-5 min).
-
-
Mass Spectrometry Settings (Triple Quadrupole):
-
Source: ESI Positive (+).[1]
-
Precursor Ion:
69.1 . -
Product Ions (MRM):
- (Quantifier, loss of HCN).
- (Qualifier).
-
-
Sample Diluent: 100% Acetonitrile (to precipitate proteins/salts if biological/buffer matrix).
LC-MS/MS Workflow Diagram
Figure 2: LC-MS/MS workflow utilizing Triple Quadrupole MRM for high-specificity detection.
Part 4: Validation Data Summary (ICH Q2(R2))
The following data represents typical acceptance criteria and results for a validated LC-MS/MS method for pyrazole impurities.
| Parameter | Acceptance Criteria (ICH Q2) | Typical Result (LC-MS/MS) |
| Specificity | No interference at retention time of analyte. | No interference in blank/placebo. |
| Linearity ( | ||
| Accuracy (Recovery) | 80% – 120% at LOQ level. | 92% – 105%. |
| Precision (Repeatability) | RSD | |
| LOD (Limit of Detection) | S/N | |
| LOQ (Limit of Quantitation) | S/N |
Note: For HPLC-UV, the LOQ is typically limited to ~10 µg/mL (ppm) due to background noise at 210 nm.
Part 5: Troubleshooting & Expert Insights
The "Void Volume" Trap
Issue: In HPLC, pyrazole elutes too quickly (
Matrix Effects in LC-MS
Issue: Signal suppression observed in API spiked samples. Solution: Pyrazole is small and elutes early, often with salts.
-
Divert Valve: Divert the first 1 minute of flow to waste to avoid fouling the source.
-
Internal Standard: Use deuterated pyrazole (Pyrazole-d4) to correct for ionization efficiency variations.
pH Sensitivity
Issue: Peak splitting. Causality: Pyrazole has a pKa of ~2.5 (protonated N) and ~14 (deprotonated NH).
-
HPLC: Operate at pH 7.0 (neutral) to keep it in the free base form for better peak shape.
-
LC-MS: Operate at pH 3.0 (formic acid) to ensure full protonation
for maximum sensitivity.
References
-
International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). ICH.org. [Link]
-
Rasayan Journal of Chemistry. (2019). Development and Validation of Chromatographic Methods by LC-MS/MS for the Determination of Process Related Genotoxic Impurities. [Link]
-
National Institute of Standards and Technology (NIST). (2023). 1H-Pyrazole UV/Visible Spectrum. NIST WebBook. [Link]
-
ResolveMass Laboratories. (2025). GC-MS vs LC-MS: A Comparative Overview. [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Isomers
Introduction: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents, from anti-inflammatory drugs like celecoxib to targeted cancer therapies.[1][2][3][4] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a versatile framework for drug design.[3][5] However, the synthesis of substituted pyrazoles frequently yields a mixture of constitutional isomers or can exist in different tautomeric forms.[1][6] For researchers in drug development, the precise structural elucidation of these isomers is not merely an academic exercise; it is fundamental to understanding structure-activity relationships (SAR), ensuring compound novelty for intellectual property, and guaranteeing the safety and efficacy of a potential drug candidate.
This guide provides an in-depth comparison of pyrazole isomers using core spectroscopic techniques. We will move beyond simple data reporting to explain the underlying principles that govern the distinct spectral signatures of these closely related molecules, offering field-proven insights for unambiguous characterization.
The Challenge of Pyrazole Isomerism: Tautomerism
A primary challenge in characterizing unsymmetrically substituted pyrazoles (e.g., 3-methylpyrazole) is prototropic tautomerism. The proton on the pyrrole-like nitrogen (N1) can migrate to the pyridine-like nitrogen (N2), resulting in a rapid equilibrium between two tautomeric forms.[5][6] This dynamic process profoundly influences the spectroscopic data, particularly in NMR.
Caption: A self-validating workflow for pyrazole isomer identification.
Experimental Protocol Steps:
-
Initial Analysis (MS): Perform Electron Impact Mass Spectrometry (EI-MS) on the sample. This confirms the molecular weight, ensuring you are dealing with an isomer of the expected compound, and provides the initial fragmentation data.
-
Definitive Analysis (NMR):
-
Prepare a sample in an appropriate deuterated solvent (CDCl₃ is a good starting point; switch to DMSO-d₆ if tautomerism is suspected and you need to slow proton exchange). [5] * Acquire a ¹H NMR spectrum. Analyze chemical shifts and coupling patterns. A 4-substituted isomer will show a singlet for C3-H and C5-H, which is a clear differentiator.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Count the number of unique carbon signals and compare their chemical shifts to known values. This is often the most unambiguous method.
-
If needed, run 2D NMR experiments (COSY, HSQC) to definitively assign proton-proton and proton-carbon correlations.
-
-
Confirmatory Analysis (IR):
-
Acquire an IR spectrum.
-
While not the primary tool for isomer differentiation, it serves as an excellent confirmatory technique. The fingerprint should match that of a reference standard. Any significant deviation in the N-H stretching region could indicate differences in crystal packing or hydrogen bonding.
-
By integrating these techniques, the resulting structural assignment is cross-validated, ensuring the highest level of scientific integrity.
Conclusion
The differentiation of pyrazole isomers is a critical task in chemical and pharmaceutical research that demands a multi-faceted spectroscopic approach. While mass spectrometry and IR spectroscopy provide valuable and often essential confirmatory data, NMR spectroscopy stands as the unequivocal tool for primary structure elucidation . The distinct chemical environments created by varying substituent positions on the pyrazole ring leave an unambiguous fingerprint in both the ¹H and ¹³C NMR spectra. Understanding the principles of tautomerism and its effect on these spectra is key to interpreting the data correctly. By following a logical, multi-technique workflow, researchers can confidently and accurately characterize their pyrazole compounds, paving the way for successful drug discovery and development.
References
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. PMC. [Link]
-
On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. ResearchGate. [Link]
-
A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. [Link]
-
The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]
-
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]
-
¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Future Medicinal Chemistry. [Link]
-
FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... ResearchGate. [Link]
-
FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]
-
The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The mass spectra of some pyrazole compounds. Semantic Scholar. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]
-
The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]
-
and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
-
1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]
-
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]
-
(PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]
-
Analytical data and colours of the methylpyrazole complexes. ResearchGate. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
-
Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. American Chemical Society. [Link]
-
3-Methylpyrazole. PubChem. [Link]
-
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]
-
Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing. [Link]
-
Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Publishing. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
A Senior Application Scientist's Guide to Assessing the Novelty of a Synthesized Pyrazole Derivative
For researchers, medicinal chemists, and professionals in drug development, the synthesis of a new molecule is a moment of profound potential. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs like Celecoxib and Sildenafil.[1][2][3][4] Its versatility makes it a "privileged scaffold," consistently yielding derivatives with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5][6][7]
However, the true value of a newly synthesized pyrazole derivative lies in its novelty. Is it a previously undiscovered chemical entity? Does it exhibit improved properties or a unique biological activity compared to its predecessors? This guide provides a comprehensive, technically grounded framework for answering these critical questions. We will move beyond a simple checklist, delving into the causality behind experimental choices to ensure a robust and defensible assessment of novelty.
Part 1: Establishing Chemical Identity: Is the Molecule Structurally New?
The foundational step in assessing novelty is to rigorously determine if the synthesized compound's exact structure has been previously reported. This involves a two-pronged approach: a thorough search of existing chemical knowledge and definitive structural elucidation of the synthesized molecule.
The Exhaustive Database and Literature Search
Before any extensive lab work, a comprehensive search of chemical databases is mandatory. This step prevents the "rediscovery" of known compounds and provides context for the potential uniqueness of your derivative.
The Search Workflow:
The primary objective is to query the world's largest chemical registries to see if your exact structure, or a closely related isomer, has been cataloged.
Caption: Workflow for assessing structural novelty via database searching.
Key Search Platforms:
-
CAS SciFinderⁿ: As the most comprehensive and authoritative collection of chemical substance and reaction information, this is the gold standard.[8][9][10] Its human-curated content allows for precise structure and substructure searches, minimizing the chance of missing a prior report.[11]
-
Reaxys: Excels in providing experimentally validated data, focusing on reactions and substance properties, offering a complementary search to SciFinder.[11]
A "no-hit" result from an exact structure search in these databases is the first strong indicator of structural novelty.
Definitive Structural Elucidation
A synthesized compound is merely a hypothesis until its structure is unequivocally proven. This requires a suite of spectroscopic and analytical techniques, each providing a unique piece of the structural puzzle.[12][13] The data from these methods must be self-consistent and fully support the proposed structure.
The Characterization Workflow:
Caption: The integrated workflow for the structural elucidation of a new chemical entity.
Experimental Protocols & Data Interpretation
1. Mass Spectrometry (MS)
-
Causality: This is the first step to confirm that the reaction produced a compound of the expected molecular weight. High-Resolution Mass Spectrometry (HRMS) is crucial as it can confirm the molecular formula.
-
Protocol: ESI-HRMS
-
Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Acquire data in positive or negative ion mode, depending on the compound's ability to be protonated [M+H]⁺ or deprotonated [M-H]⁻.
-
Compare the measured mass of the molecular ion peak to the calculated exact mass of the proposed formula. The mass error should be less than 5 ppm.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule, revealing the carbon-hydrogen framework.[14][15]
-
Protocol: ¹H and ¹³C NMR
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum. Analyze the chemical shifts (functional group environment), integration (proton count), and splitting patterns (neighboring protons).
-
Acquire a ¹³C NMR spectrum. Analyze the number of signals (unique carbons) and chemical shifts (carbon type, e.g., C=O, aromatic C, aliphatic C).
-
If the structure is complex, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish direct H-H, C-H, and long-range C-H correlations.
-
3. Infrared (IR) Spectroscopy
-
Causality: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups, which must be consistent with the proposed structure.[16][17]
-
Protocol: ATR-FTIR
-
Place a small amount of the solid or liquid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
Identify characteristic absorption bands for functional groups (e.g., C=O stretch for a ketone/amide, N-H stretch for an amine/amide, C=N stretch for the pyrazole ring).
-
Table 1: Representative Spectroscopic Data for a Hypothetical Novel Pyrazole Derivative
| Technique | Parameter | Observed Data | Interpretation |
| HRMS (ESI-TOF) | [M+H]⁺ | m/z 350.1234 | Molecular formula C₁₈H₁₅N₃O₂Cl confirmed (Calculated: 350.1230, Δ=1.1 ppm) |
| ¹H NMR | Chemical Shift | δ 7.2-7.8 (multiplets) | Protons on aromatic rings |
| Integration | 9H | Confirms presence of two phenyl rings and a chlorophenyl ring | |
| Splitting | Doublets, Triplets | Shows connectivity between adjacent aromatic protons | |
| ¹³C NMR | Signal Count | 15 signals | Indicates 15 unique carbon environments in the molecule |
| Chemical Shift | δ 165.2 | Carbonyl carbon (e.g., from an amide substituent) | |
| Chemical Shift | δ 140-150 | Carbons of the pyrazole ring | |
| IR (ATR) | Wavenumber (cm⁻¹) | 3350 cm⁻¹ | N-H stretch (amide) |
| Wavenumber (cm⁻¹) | 1680 cm⁻¹ | C=O stretch (amide) | |
| Wavenumber (cm⁻¹) | 1595 cm⁻¹ | C=N/C=C stretches (pyrazole/aromatic rings) |
Part 2: Comparative Analysis: Is the Molecule Meaningfully Different?
Once a compound is confirmed as structurally new, the next phase of assessment is to determine if its properties are distinct from known, structurally related analogues. This is crucial for understanding its potential advantages in a drug development context.
Structure-Activity Relationship (SAR) Context
Novelty is often incremental. A new derivative may differ from a known compound by only a single atom, but this small change can have profound biological consequences. This is the core principle of Structure-Activity Relationship (SAR) studies.[4][6] When assessing your derivative, articulate its structural differences in the context of known SAR for pyrazoles. For example, does the new substituent occupy a position known to be critical for binding to a particular enzyme?[18]
In Silico Physicochemical Profiling
Before undertaking extensive and costly experiments, computational tools can predict key drug-like properties. This allows for an early-stage comparison against established drugs or benchmarks.
Table 2: Comparative In Silico Profiling of a Novel Derivative vs. Celecoxib
| Property | Hypothetical Derivative | Celecoxib (Reference) | Significance |
| Molecular Weight | 350.12 g/mol | 381.37 g/mol | Both are within Lipinski's "Rule of 5" (<500). |
| cLogP | 3.5 | 3.7 | Similar high lipophilicity, suggesting good membrane permeability.[19] |
| Topological Polar Surface Area (TPSA) | 65 Ų | 77 Ų | Potentially improved oral bioavailability for the new derivative (lower TPSA). |
| Aqueous Solubility (LogS) | -4.1 | -4.5 | Predicted to have slightly better aqueous solubility than Celecoxib. |
Data can be generated using free web tools like SwissADME.
This comparative analysis provides a data-driven hypothesis. For instance, the lower predicted TPSA of the novel derivative suggests it might have better oral absorption than the reference compound, a significant and novel advantage.
Part 3: Functional Novelty: Does It Have a New or Improved Biological Activity?
The ultimate test of novelty, particularly in drug discovery, is function. A new pyrazole derivative is most valuable if it exhibits a novel biological activity, increased potency, improved selectivity, or a better safety profile.
Biological Screening Strategy
The choice of biological assays should be guided by the known activities of pyrazole derivatives and the intended therapeutic target.[7] Common screening targets include enzymes involved in inflammation (e.g., COX-2), cancer cell proliferation pathways (e.g., kinases), or microbial growth.[6][19][20]
Hypothetical Signaling Pathway Targeted by a Novel Pyrazole Kinase Inhibitor:
Caption: A hypothetical mechanism where a novel pyrazole derivative inhibits the ERK signaling pathway.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the compound's ability to kill or inhibit the growth of cancer cells, a common activity for novel pyrazole derivatives.[21]
-
Objective: To determine the concentration of the novel pyrazole derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).
-
Materials:
-
Human cancer cell line (e.g., HepG2 - liver cancer).[22]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Novel pyrazole derivative, dissolved in DMSO.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
96-well microplates.
-
-
Methodology:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole derivative in culture medium. Replace the old medium with the medium containing the compound (or vehicle control, DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
-
Comparative Data Analysis
The functional novelty is established by comparing the experimental data against relevant benchmarks.
Table 3: Comparative Biological Activity Data
| Compound | Target Cell Line | IC₅₀ (µM) | Selectivity Index (SI) * |
| Novel Pyrazole Derivative | HepG2 (Liver Cancer) | 8.5 [22] | >11.7 |
| Doxorubicin (Standard Drug) | HepG2 (Liver Cancer) | 0.95[6] | ~1.0 |
| Sorafenib (Standard Drug) | HepG2 (Liver Cancer) | 4.51[22] | Variable |
| Novel Pyrazole Derivative | Normal Fibroblasts | >100 | - |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable, indicating less toxicity to healthy cells.
Interpretation: While the novel derivative (IC₅₀ = 8.5 µM) is less potent than the standard drug Doxorubicin, it shows competitive activity compared to Sorafenib.[22] Crucially, its high IC₅₀ against normal cells gives it a favorable selectivity index, suggesting it may be less toxic than standard chemotherapies. This improved safety profile is a powerful element of functional novelty.
Conclusion: A Synthesis of Evidence
Assessing the novelty of a synthesized pyrazole derivative is a systematic process that builds a multi-layered argument. True novelty is not just an un-indexed structure in a database. It is a comprehensive dossier of evidence demonstrating that the compound is:
-
Structurally Unique: Confirmed by an exhaustive database search and validated by rigorous, multi-technique spectroscopic analysis.
-
Meaningfully Different: Possessing distinct physicochemical properties, predicted or measured, that suggest a potential advantage over existing analogues.
-
Functionally Advantaged: Exhibiting a new biological activity, superior potency, or an improved safety/selectivity profile, as proven by robust in vitro or in vivo experimental data.
By following this guide, researchers can move beyond simply making a new molecule to proving its unique value, laying the essential groundwork for patent applications, publications, and the potential development of a next-generation therapeutic.
References
- The Significance of Pyrazole Derivatives in Modern Drug Discovery. Vertex AI Search.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters.
- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available from: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Science. Available from: [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available from: [Link]
-
Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. Available from: [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available from: [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available from: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available from: [Link]
-
Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. Available from: [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. ICONIC RESEARCH AND ENGINEERING JOURNALS. Available from: [Link]
-
CAS SciFinder. CAS. Available from: [Link]
-
A Strategic Guide to Chemical Databases in Modern Drug Development. DrugPatentWatch. Available from: [Link]
-
SciFinder. Journal of the Medical Library Association. Available from: [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available from: [Link]
-
SciFindern̳ - Discover. The UNT Library Catalog. Available from: [Link]
-
Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available from: [Link]
-
Principles of Organic Spectroscopy. Open Access Journals. Available from: [Link]
-
Spectroscopic Methods in Organic Analysis. Fiveable. Available from: [Link]
-
Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available from: [Link]
-
Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press. Available from: [Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Missouri-St. Louis. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available from: [Link]
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports. Available from: [Link]
-
Synthesis and biological evaluation of novel pyrazole scaffold. Journal of Population Therapeutics and Clinical Pharmacology. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Chemical structure of the selected pyrazole derivatives. ResearchGate. Available from: [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Searching Inorganic Substances in SciFinder. Issues in Science and Technology Librarianship. Available from: [Link]
-
21 CFR 314.50 -- Content and format of an NDA. Electronic Code of Federal Regulations. Available from: [Link]
-
Chemical Data Reporting; Guidance for Preparing and Submitting a Petition; Notice of Availability. Federal Register. Available from: [Link]
-
EPA Releases Instructions for Submitting Data for New Chemicals under TSCA. American Industrial Hygiene Association. Available from: [Link]
-
Basic Information about Chemical Data Reporting. United States Environmental Protection Agency. Available from: [Link]
-
DATA EXCLUSIVITY. International Federation of Pharmaceutical Manufacturers & Associations. Available from: [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. jchr.org [jchr.org]
- 8. CAS SciFinder - Chemical Compound Database | CAS [cas.org]
- 9. SciFinder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SciFindern̳ - Discover [discover.library.unt.edu]
- 11. drugpatentwatch.com [drugpatentwatch.com]
- 12. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 13. lehigh.edu [lehigh.edu]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. fiveable.me [fiveable.me]
- 16. jocpr.com [jocpr.com]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents | MDPI [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. pjps.pk [pjps.pk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
